5-(Carbamoylamino)-2-chlorobenzoic acid
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Overview
Description
5-(Carbamoylamino)-2-chlorobenzoic acid is an organic compound with a molecular formula of C8H7ClN2O3 This compound is characterized by the presence of a carbamoylamino group attached to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(carbamoylamino)-2-chlorobenzoic acid typically involves the reaction of 2-chlorobenzoic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, which facilitates the formation of the carbamoylamino group. The reaction mixture is heated to a temperature of around 150-200°C to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Carbamoylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Carbamoylamino)-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(carbamoylamino)-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Lacks the carbamoylamino group, making it less versatile in certain chemical reactions.
5-Aminosalicylic Acid: Contains an amino group instead of a carbamoylamino group, leading to different biological activities.
5-Chloro-2-nitrobenzoic Acid: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness: 5-(Carbamoylamino)-2-chlorobenzoic acid is unique due to the presence of both a carbamoylamino group and a chlorine atom, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
5-(carbamoylamino)-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEUNQDHAWIUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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